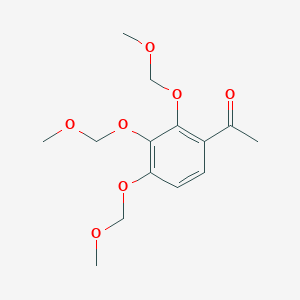
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of three methoxymethoxy groups attached to a phenyl ring, which is further connected to an ethanone group
Métodos De Preparación
The synthesis of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trihydroxybenzaldehyde and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the methoxymethoxy groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: This compound has similar structural features but differs in the position and number of methoxymethoxy groups.
1-(4-(2-Methylphenyl)methoxy)phenyl)ethan-1-one: This compound has a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20O7 |
|---|---|
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
1-[2,3,4-tris(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O7/c1-10(15)11-5-6-12(19-7-16-2)14(21-9-18-4)13(11)20-8-17-3/h5-6H,7-9H2,1-4H3 |
Clave InChI |
HUDMKAMPITWDKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)OCOC)OCOC)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


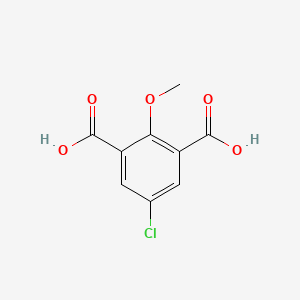
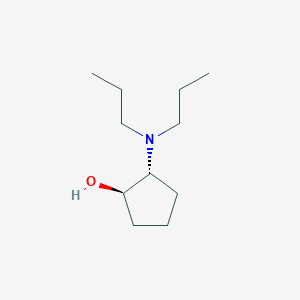
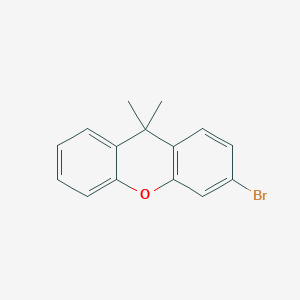
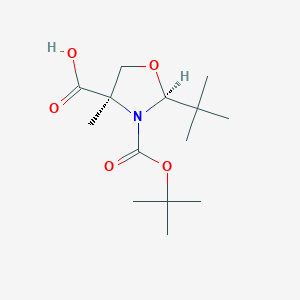
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
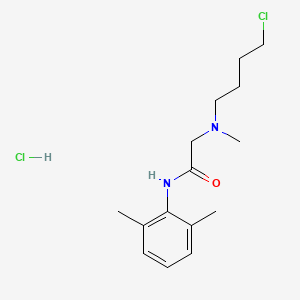
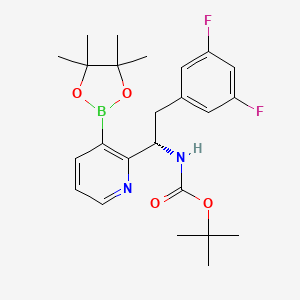
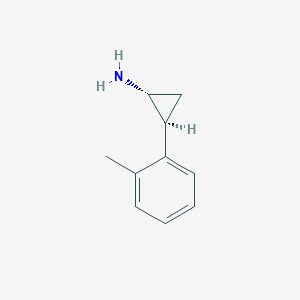
![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
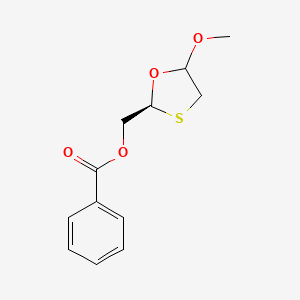
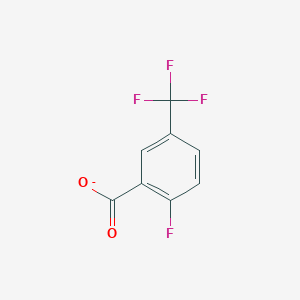
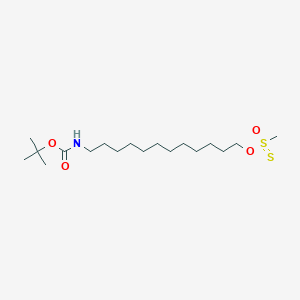
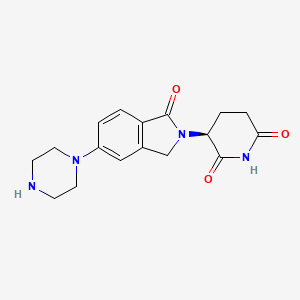
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
